molecular formula C15H22ClNO B593556 alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) CAS No. 1781744-06-6

alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

Cat. No.: B593556
CAS No.: 1781744-06-6
M. Wt: 275.8
InChI Key: ROMXVSMENBAYRM-ZYCXDBHLSA-N
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Description

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM) is a synthetic stimulant of the cathinone class. It is a deuterated analog of alpha-Pyrrolidinopentiophenone, commonly known as alpha-PVP. This compound is primarily used as an analytical reference material in scientific research and forensic applications. It is known for its stimulant properties and is often studied for its effects on the central nervous system.

Mechanism of Action

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM), also known as 2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride, is a synthetic stimulant of the cathinone class . This compound has been developed for use as an analytical reference standard .

Target of Action

The primary target of alpha-Pyrrolidinopentiophenone-d8 is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood, attention, and energy levels.

Mode of Action

Alpha-Pyrrolidinopentiophenone-d8 acts as a norepinephrine-dopamine reuptake inhibitor , similar to methylphenidate and cocaine . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, leading to prolonged and intensified signaling.

Biochemical Pathways

The compound affects the dopaminergic and noradrenergic pathways . The increased concentration of dopamine and norepinephrine in the synaptic cleft can lead to heightened alertness, increased focus, and a sense of euphoria.

Pharmacokinetics

It is known that the compound can be quantified in blood, plasma, or urine by liquid chromatography-mass spectrometry

Result of Action

The molecular and cellular effects of alpha-Pyrrolidinopentiophenone-d8’s action include hyperstimulation, paranoia, and hallucinations . These effects are in line with other psychostimulants and can easily escalate into frightening delusions, paranoid psychosis, and extreme agitation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of alpha-Pyrrolidinopentiophenone-d8. For instance, the method of administration (by mouth, intranasal, vaporization, intravenous, sublingual) can affect the onset, intensity, and duration of its effects . Furthermore, individual factors such as the user’s health status, genetic makeup, and concurrent use of other substances can also impact the compound’s effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) involves the introduction of deuterium atoms into the alpha-Pyrrolidinopentiophenone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the non-deuterated alpha-Pyrrolidinopentiophenone, followed by the incorporation of deuterium using deuterated reagents under controlled conditions.

Industrial Production Methods

Industrial production of alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) involves large-scale chemical synthesis in specialized facilities. The process requires stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced in bulk quantities and is subjected to rigorous testing to meet international standards for analytical reference materials.

Chemical Reactions Analysis

Types of Reactions

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) is widely used in scientific research for various applications:

    Chemistry: As an analytical reference standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of alpha-Pyrrolidinopentiophenone.

    Biology: Studying the metabolic pathways and biological effects of cathinone derivatives.

    Medicine: Researching the pharmacological properties and potential therapeutic uses of stimulant compounds.

    Industry: Used in forensic toxicology to detect and quantify the presence of alpha-Pyrrolidinopentiophenone in biological samples.

Comparison with Similar Compounds

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) is unique due to its deuterated structure, which makes it an ideal internal standard for analytical purposes. Similar compounds include:

    Alpha-Pyrrolidinopentiophenone (alpha-PVP): The non-deuterated analog with similar stimulant properties.

    Alpha-Pyrrolidinobutiophenone (alpha-PBP): Another cathinone derivative with a shorter carbon chain.

    Alpha-Pyrrolidinopropiophenone (alpha-PPP): A related compound with a different carbon chain length.

    Alpha-Pyrrolidinohexiophenone (alpha-PHP): A cathinone derivative with a longer carbon chain.

Alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) stands out due to its use as a certified reference material, providing accurate and reliable data in analytical and forensic research.

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)-1-phenylpentan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-8-14(16-11-6-7-12-16)15(17)13-9-4-3-5-10-13;/h3-5,9-10,14H,2,6-8,11-12H2,1H3;1H/i6D2,7D2,11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMXVSMENBAYRM-ZYCXDBHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C1([2H])[2H])C(CCC)C(=O)C2=CC=CC=C2)([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)
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alpha-Pyrrolidinopentiophenone-d8 (hydrochloride) (CRM)

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